

Enrasentan vs. Other Antihypertensive Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enrasentan*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **Enrasentan**, an endothelin receptor antagonist (ERA), with other major classes of antihypertensive agents. Due to the limited availability of direct head-to-head clinical trials involving **Enrasentan** for hypertension, this guide incorporates data from studies on other ERAs, such as Aprocitentan and Darusentan, to provide a broader understanding of this drug class. The comparison includes data on Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), diuretics, and beta-blockers.

Executive Summary

Enrasentan, a mixed ETA and ETB receptor antagonist, represents a novel mechanistic approach to blood pressure reduction by targeting the endothelin pathway. Clinical evidence for **Enrasentan** in hypertension is less extensive than for established antihypertensive classes. A key head-to-head trial of **Enrasentan** against the ACE inhibitor Enalapril was conducted in patients with asymptomatic left ventricular systolic dysfunction rather than a primary hypertension population. In this context, Enalapril demonstrated more favorable outcomes on ventricular remodeling. More recent studies on other ERAs, particularly in resistant hypertension, have shown significant blood pressure-lowering effects, suggesting a potential role for this class in patients who are not adequately controlled on other medications. This guide synthesizes the available evidence to facilitate an objective comparison of efficacy and safety profiles.

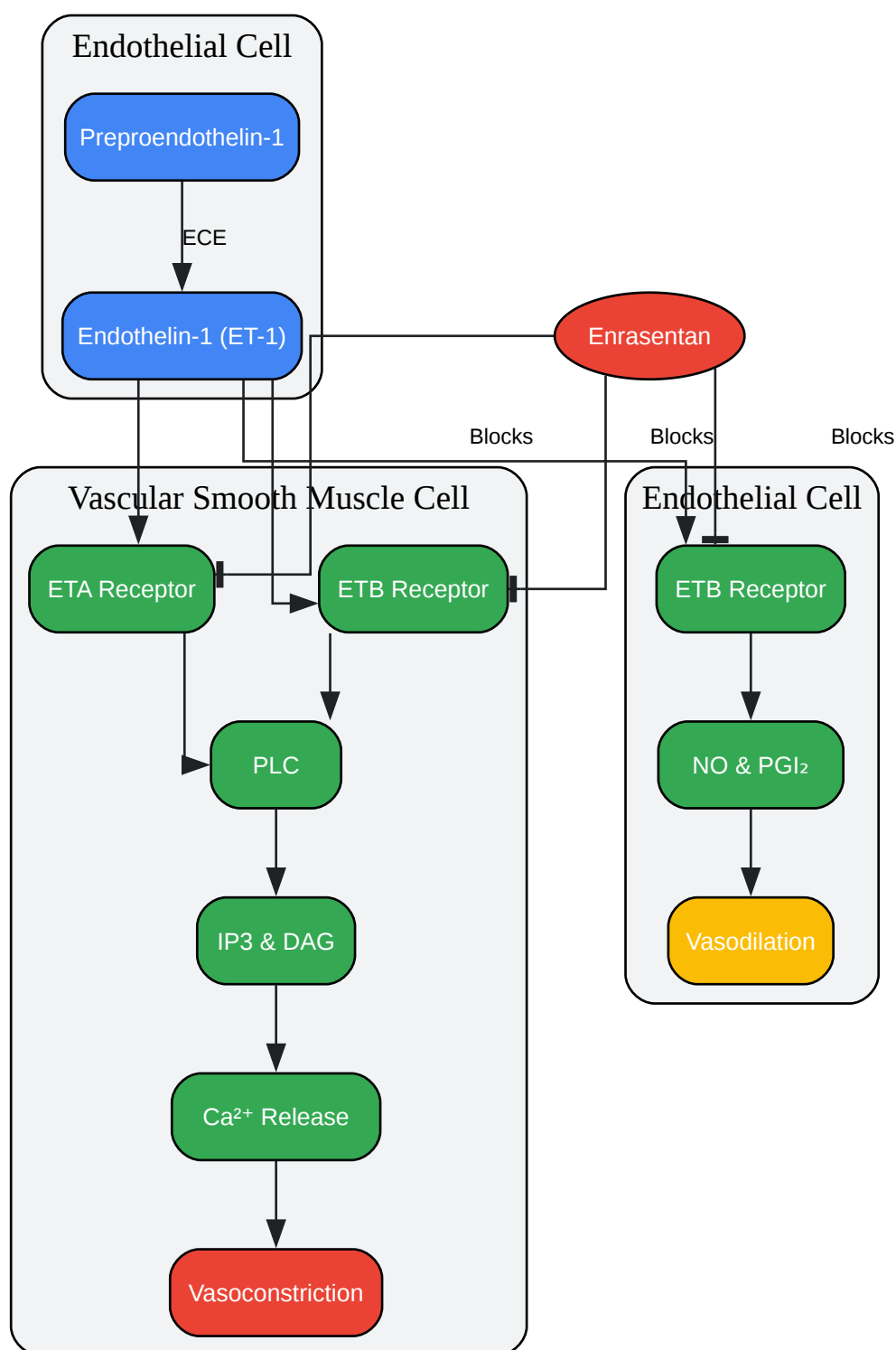
Mechanism of Action

Antihypertensive agents lower blood pressure through distinct physiological pathways.

Understanding these mechanisms is crucial for evaluating their suitability for different patient profiles and for developing novel therapeutic strategies.

Endothelin Receptor Antagonists (e.g., Enrasentan)

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that binds to two receptor subtypes: ETA and ETB.[1][2] ETA receptors are located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[2][3] ETB receptors on endothelial cells mediate vasodilation through the release of nitric oxide and prostacyclin, while ETB receptors on smooth muscle cells also contribute to vasoconstriction.[2] **Enrasentan** is a mixed antagonist with a higher affinity for the ETA receptor. By blocking these receptors, **Enrasentan** inhibits the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in blood pressure.



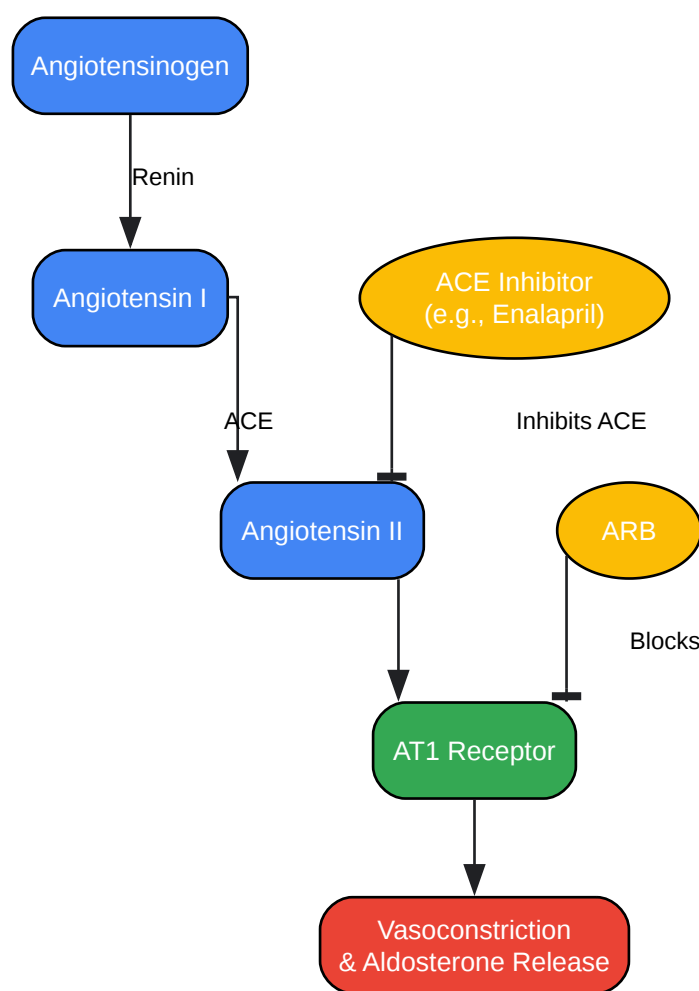
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Caption: Mechanism of Action of **Enrasentan**.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors

ACE Inhibitors (e.g., Enalapril): These agents inhibit the angiotensin-converting enzyme, which converts angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone secretion.

Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects.



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Caption: Mechanism of Action of RAAS Inhibitors.

Comparative Efficacy Data

Enrasentan vs. ACE Inhibitor (Enalapril)

A multicentre, randomized, double-blind, parallel-group study compared **Enrasentan** (60–90 mg/day) with Enalapril (10–20 mg/day) in 72 asymptomatic patients with left ventricular (LV) dysfunction over six months. The primary endpoint was the change in LV end-diastolic volume index (EDVI).

Outcome Measure	Enrasentan (n=36)	Enalapril (n=36)	p-value
Change in LV EDVI (ml/m ²)	+3.9 (1.8)	-3.4 (1.4)	0.001
Change in Resting Cardiac Index (l/m ²)	+0.11 (0.07)	-0.10 (0.07)	0.04
Change in LV Mass Index (g/m ²)	+0.67 (1.6)	-3.6 (1.6)	0.04
Change in Brain Natriuretic Peptide (pg/ml)	-5.8 (6.9)	-19.3 (9.4)	0.005
Change in Noradrenaline (pg/ml)	Increase	Decrease	0.02
Data are presented as mean (standard error).			

Conclusion: In patients with asymptomatic LV dysfunction, Enalapril was superior to **Enrasentan** in preventing adverse ventricular remodeling. **Enrasentan** was associated with an increase in LV EDVI, suggesting a detrimental effect in this patient population.

Endothelin Receptor Antagonists in Resistant Hypertension

Recent clinical trials have focused on the efficacy of ERAs in patients with resistant hypertension (blood pressure not controlled on three or more antihypertensive agents).

The PRECISION trial, a randomized, double-blind, placebo-controlled study, evaluated the efficacy of Aprocitentan in patients with resistant hypertension.

Treatment Group	Change in Office Systolic BP (mmHg)	Placebo-Adjusted Change (mmHg)
Aprocitentan 12.5 mg	-15.3	-3.8
Aprocitentan 25 mg	-15.2	-3.7
Placebo	-11.5	N/A

Conclusion: Aprocitentan demonstrated a statistically significant reduction in blood pressure compared to placebo in patients with resistant hypertension.

A study on Darusentan in patients with resistant hypertension also showed significant blood pressure reductions.

Treatment Group	Mean Reduction in Clinic SBP/DBP (mmHg)
Darusentan 50 mg	17/10
Darusentan 100 mg	18/10
Darusentan 300 mg	18/11
Placebo	9/5

Conclusion: Darusentan provided additional blood pressure lowering in patients inadequately controlled on multiple antihypertensive medications.

Comparative Efficacy with Other Antihypertensive Classes (General Overview)

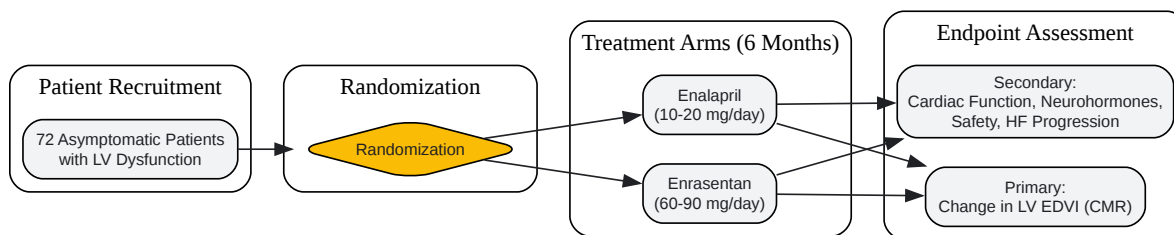
Direct comparative trials of **Enrasentan** against the following classes in hypertension are not readily available. The following is a general summary of their efficacy based on extensive clinical data.

- ARBs: Have demonstrated similar blood pressure-lowering efficacy to ACE inhibitors with better tolerability.
- Calcium Channel Blockers (CCBs): Highly effective in lowering blood pressure, particularly in low-renin hypertension. Some studies suggest superiority over ARBs in preventing stroke and myocardial infarction.
- Diuretics: A cornerstone of hypertension treatment, demonstrating robust blood pressure reduction and cardiovascular risk reduction.
- Beta-Blockers: While effective in lowering blood pressure, some evidence suggests they may be less effective than other first-line agents in preventing stroke.

Experimental Protocols

Enrasentan vs. Enalapril in Asymptomatic LV Dysfunction Study

- Study Design: Multicentre, randomized, double-blind, parallel-group.
- Participants: 72 asymptomatic patients with a left ventricular ejection fraction of $\leq 40\%$ and an LV end-diastolic diameter of > 55 mm. Exclusion criteria included systolic blood pressure < 85 mmHg or > 160 mmHg.
- Intervention: **Enrasentan** (60–90 mg/day) or Enalapril (10–20 mg/day) for six months.
- Primary Endpoint: Change in LV end-diastolic volume index (EDVI) measured by cardiovascular magnetic resonance.
- Secondary Endpoints: Changes in other cardiac function measurements, neurohormones, safety, and progression of heart failure.



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Caption: Experimental Workflow for **Enrasentan** vs. Enalapril Trial.

PRECISION Trial (Aprocitentan in Resistant Hypertension)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Participants: Patients with resistant hypertension (systolic BP ≥ 140 mmHg on ≥ 3 antihypertensive drugs, including a diuretic).
- Intervention: Aprocitentan (12.5 mg or 25 mg daily) or placebo for 4 weeks, followed by a 32-week single-blind treatment period with Aprocitentan 25 mg, and then a 12-week double-blind withdrawal period.
- Primary Endpoint: Change from baseline in sitting systolic blood pressure at week 4.
- Secondary Endpoints: Change in 24-hour ambulatory systolic blood pressure.

Safety and Tolerability

- **Enrasentan:** In the comparative trial with Enalapril, **Enrasentan** was associated with more serious adverse events (16.7% vs. 2.8%). The ENCOR (**Enrasentan** Cooperative Randomized Evaluation) trial in heart failure patients showed a trend towards a worse outcome with **Enrasentan** compared to placebo, and the development of the drug was subsequently halted.

- Other ERAs: A common side effect of ERAs is fluid retention, which can often be managed with diuretics.
- ACE Inhibitors: A well-known side effect is a dry cough.
- ARBs: Generally well-tolerated with a side effect profile similar to placebo.
- CCBs: Can cause peripheral edema.
- Diuretics: May lead to electrolyte imbalances.
- Beta-Blockers: Can cause fatigue and bradycardia.

Conclusion

The available evidence suggests that while the endothelin receptor antagonist class shows promise in treating resistant hypertension, the clinical data for **Enrasentan** specifically is limited and raises some safety concerns, particularly in patients with heart failure. The head-to-head comparison with Enalapril in a population with asymptomatic LV dysfunction demonstrated the superiority of the ACE inhibitor in improving cardiac remodeling. For the broader hypertensive population, established first-line agents such as ACE inhibitors, ARBs, CCBs, and diuretics have a more extensive evidence base supporting their efficacy and safety. Further research, including direct comparative trials in hypertensive populations, would be necessary to clearly define the role of **Enrasentan** in the management of hypertension.

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References

- 1. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrasentan, an antagonist of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enrasentan vs. Other Antihypertensive Agents: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671347#efficacy-of-enrasentan-compared-to-other-antihypertensive-agents]

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